molecular formula C28H28N2O4S2 B13387786 4-methyl-N-[2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide

4-methyl-N-[2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide

Cat. No.: B13387786
M. Wt: 520.7 g/mol
InChI Key: SJEDVDWSFHJKIZ-UHFFFAOYSA-N
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Description

4-methyl-N-[2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide is a complex organic compound known for its unique chemical structure and properties. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 1,2-diphenylethylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

4-methyl-N-[2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-[2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-[2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Biological Activity

4-methyl-N-[2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antidiabetic applications. This article synthesizes current research findings, case studies, and data on the biological activity of this compound.

Chemical Structure

The compound can be described by the following chemical structure:

C25H31N3O6S2\text{C}_{25}\text{H}_{31}\text{N}_{3}\text{O}_{6}\text{S}_{2}

1. Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits significant antimicrobial properties. The disc diffusion method was employed to assess its antibacterial effects against various strains. The results demonstrated a notable inhibitory effect compared to standard antibiotics, suggesting its potential as an antimicrobial agent .

2. Antidiabetic Activity

Research has also explored the antidiabetic potential of this compound. In vitro studies using streptozotocin (STZ)-induced diabetic models showed that it could lower blood glucose levels effectively. The mechanism appears to involve the activation of glucokinase, which plays a crucial role in glucose metabolism .

Antimicrobial Studies

A comprehensive study evaluated the efficacy of various sulfonamide derivatives, including the target compound, against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results are summarized in Table 1.

Compound NameZone of Inhibition (mm)MIC (µg/mL)
Standard Drug3010
Target Compound2520
Other Derivative A2225
Other Derivative B2030

Table 1: Antimicrobial activity of selected compounds

Antidiabetic Mechanism

The antidiabetic effects were assessed through glucose tolerance tests in STZ-induced diabetic rats. The compound demonstrated a reduction in blood glucose levels by approximately 30% after administration over a period of two weeks. This suggests a promising avenue for further exploration in diabetes management.

Case Study 1: Anticancer Activity

In a recent study focusing on cancer cell lines (HeLa, HCT-116), derivatives similar to the target compound were evaluated for cytotoxicity. The most effective compounds showed IC50 values ranging from 6 to 7 µM against HeLa cells, indicating strong potential for further development as anticancer agents .

Case Study 2: Apoptosis Induction

Further investigation into the mechanism of action revealed that these compounds induced apoptosis in cancer cells through caspase activation pathways. Flow cytometry analysis indicated an increase in early apoptotic populations when treated with concentrations as low as 5 µM .

Properties

IUPAC Name

4-methyl-N-[2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O4S2/c1-21-13-17-25(18-14-21)35(31,32)29-27(23-9-5-3-6-10-23)28(24-11-7-4-8-12-24)30-36(33,34)26-19-15-22(2)16-20-26/h3-20,27-30H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEDVDWSFHJKIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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